molecular formula C23H23N5O3 B2508324 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide CAS No. 1021098-75-8

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide

Cat. No. B2508324
CAS RN: 1021098-75-8
M. Wt: 417.469
InChI Key: IBRZLBWMHPHZDB-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structure of the compound is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core structure can make specific interactions with different target receptors .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, bromination of similar compounds using NBS has been reported . Also, reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives can afford corresponding derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum of a similar compound showed peaks at 3011–2974 cm−1 (C–H arom), 1708 cm−1 (C=O), and 1643 cm−1 (C=C) .

Scientific Research Applications

Anticancer Activity

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Antimicrobial Activity

These compounds also show antimicrobial properties . They have been utilized in the development of several medicinal scaffolds that demonstrate antibacterial activities .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in pain management and the treatment of inflammatory conditions.

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have demonstrated antiviral activities . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown to interact with DNA gyrase , which could be beneficial for antibacterial effects.

Future Directions

The future research on this compound could focus on its potential pharmacological activities. Given the diverse activities of similar compounds, this compound could be a promising candidate for drug design and discovery .

properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-4-5-18(14-16(15)2)23(29)24-12-13-31-21-11-10-20-25-26-22(28(20)27-21)17-6-8-19(30-3)9-7-17/h4-11,14H,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRZLBWMHPHZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide

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